(+/-)-Strigol
Overview
Description
(+/-)-Strigol is a naturally occurring compound belonging to the class of strigolactones, which are plant hormones. These compounds play a crucial role in regulating plant growth and development, particularly in the interaction between plants and symbiotic fungi. Strigolactones are also involved in the inhibition of shoot branching and the promotion of root growth. This compound is known for its ability to stimulate the germination of parasitic plants such as Striga and Orobanche species.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (+/-)-Strigol involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the D-ring: This involves the cyclization of a suitable precursor to form the D-ring of the strigolactone structure.
Construction of the ABC-ring system: This step involves the formation of the tricyclic core structure through a series of cyclization and functional group transformations.
Introduction of the butenolide moiety:
Industrial Production Methods: Industrial production of this compound is typically carried out through chemical synthesis, as the natural extraction from plants is not feasible on a large scale. The synthetic route involves the use of various reagents and catalysts to achieve the desired product with high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (+/-)-Strigol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced analogs.
Scientific Research Applications
(+/-)-Strigol has several scientific research applications, including:
Chemistry: It is used as a model compound to study the synthesis and reactivity of strigolactones.
Biology: It is used to investigate the role of strigolactones in plant growth and development, as well as their interaction with symbiotic fungi.
Medicine: Research is ongoing to explore the potential therapeutic applications of strigolactones in treating diseases such as cancer and neurodegenerative disorders.
Industry: this compound is used in agriculture to control parasitic weeds and improve crop yields.
Mechanism of Action
The mechanism of action of (+/-)-Strigol involves its interaction with specific molecular targets and pathways in plants. Strigolactones are perceived by a receptor complex consisting of the proteins D14 and MAX2. Upon binding to the receptor, this compound undergoes hydrolysis, leading to the formation of an active intermediate that triggers downstream signaling pathways. These pathways regulate various physiological processes, including shoot branching inhibition and root growth promotion.
Comparison with Similar Compounds
(+/-)-Strigol is unique among strigolactones due to its specific structure and biological activity. Similar compounds include:
(+/-)-Orobanchol: Another strigolactone with similar biological activity but different structural features.
(+/-)-Sorgolactone: A strigolactone with a similar role in plant-microbe interactions but distinct chemical structure.
(+/-)-Solanacol: A strigolactone with unique structural characteristics and biological functions.
In comparison, this compound is particularly effective in stimulating the germination of parasitic plants, making it a valuable tool in agricultural research and weed control.
Properties
IUPAC Name |
(3aR,5S,8bS)-5-hydroxy-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O6/c1-9-6-14(24-17(9)21)23-8-12-10-7-11-13(20)4-5-19(2,3)15(11)16(10)25-18(12)22/h6,8,10,13-14,16,20H,4-5,7H2,1-3H3/t10-,13+,14-,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFXXOPWCBSPAA-FTOGJNOLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(OC1=O)OC=C2C3CC4=C(C3OC2=O)C(CCC4O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H](OC1=O)OC=C2[C@H]3CC4=C([C@H]3OC2=O)C(CC[C@@H]4O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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